N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines several functional groups, making it a versatile candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multiple steps. One common approach begins with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide and lithium hydride as a base to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and imidazo[1,2-a]pyridin moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aralkyl halides in the presence of a base like lithium hydride and a polar aprotic solvent such as N,N-dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cholinesterase inhibitors.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin moiety and has similar synthetic routes.
N-substituted-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds also feature the benzodioxin structure and are used as antibacterial agents.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its potential as a cholinesterase inhibitor sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C26H26N4O3/c1-18-8-9-30-24(16-18)28-25(19-2-5-21(6-3-19)29-10-12-31-13-11-29)26(30)27-20-4-7-22-23(17-20)33-15-14-32-22/h2-9,16-17,27H,10-15H2,1H3 |
InChI Key |
ZFDUVAYQRBLULS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)N6CCOCC6 |
Origin of Product |
United States |
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